1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Description
1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 4-chlorophenyl group at position 2, and a piperidine-4-carboxamide moiety at position 3. Its molecular formula is C₂₃H₂₁ClN₃O₃S, with a molecular weight of 479.95 g/mol.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c22-16-8-6-15(7-9-16)19-24-20(30(27,28)17-4-2-1-3-5-17)21(29-19)25-12-10-14(11-13-25)18(23)26/h1-9,14H,10-13H2,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUAKDLJJGNVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic cores, or functional groups, leading to differences in physicochemical properties, binding affinities, and biological activities. Below is a detailed comparison:
Substituent Variations on the Oxazole Core
Heterocyclic Core Modifications
Functional Group Additions/Replacements
Biological Activity
1-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring, an oxazole moiety, and a sulfonyl group, which contribute to its pharmacological properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H20ClN3O4S
- Molecular Weight : 417.91 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzenesulfonyl Group : Achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride.
- Attachment of the Chlorophenyl Group : Via electrophilic aromatic substitution.
- Incorporation of the Piperidine Group : Usually involves nucleophilic substitution reactions.
Antibacterial Activity
Research indicates that compounds related to piperidine and oxazole structures exhibit significant antibacterial properties. Studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Cancer Research
Studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit cancer cell proliferation in various models, suggesting its utility in developing anticancer agents . The mechanisms may involve modulation of specific signaling pathways associated with tumor growth.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Receptor Binding : The compound may bind to certain receptors or enzymes, altering their activity.
- Pathway Modulation : It can influence various signaling pathways involved in inflammation and cell proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Hamid et al. (2020) | Demonstrated antibacterial activity against Salmonella Typhi and Pseudomonas aeruginosa. |
| Aziz-ur-Rehman et al. (2011) | Reported enzyme inhibition capabilities and potential hypoglycemic effects. |
| Kumar et al. (2009) | Investigated anticancer properties showing significant inhibition of cancer cell lines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
